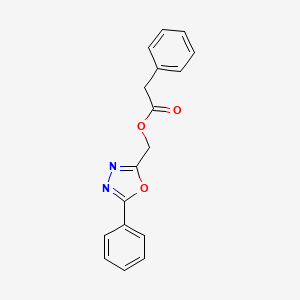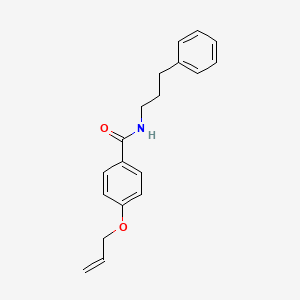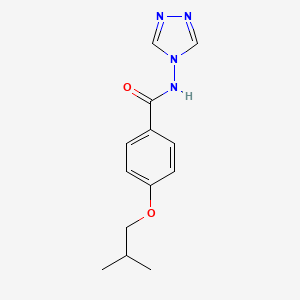![molecular formula C21H18N2O3 B4404313 3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate (APAP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APAP is a derivative of 4-aminophenylacetic acid and is commonly used in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate is not well understood. However, studies have shown that this compound can interact with various cellular targets such as DNA, enzymes, and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of fungal and bacterial enzymes, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes such as tyrosinase, cholinesterase, and acetylcholinesterase. Physiologically, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to reduce the levels of oxidative stress markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is toxic and can cause harm to researchers if not handled properly. This compound is also sensitive to moisture and light, and its purity can be affected by exposure to these factors.
Direcciones Futuras
There are several future directions for the research on 3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate. One direction is to further explore its potential applications in medicinal chemistry. This compound has shown promising anticancer, antifungal, and antibacterial activities, and further studies can lead to the development of new drugs. Another direction is to investigate the mechanism of action of this compound. Understanding the cellular targets of this compound can lead to the development of more effective drugs. Finally, the synthesis of new derivatives of this compound can lead to the discovery of new compounds with improved properties.
Aplicaciones Científicas De Investigación
3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound is used as a starting material for the synthesis of other chemical compounds such as 3-(4-anilinophenyl)-2H-chromen-2-one and 2-(4-anilinophenyl)benzothiazole. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propiedades
IUPAC Name |
[3-[(4-anilinophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)26-20-9-5-6-16(14-20)21(25)23-19-12-10-18(11-13-19)22-17-7-3-2-4-8-17/h2-14,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSULCWMLKMPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-propionylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4404232.png)


![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)


![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404302.png)
![methyl 7-(2-furyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4404307.png)




![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)